molecular formula C9H10ClNO3 B13047688 (3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

Cat. No.: B13047688
M. Wt: 215.63 g/mol
InChI Key: ZLVJVWGFUWKUSL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-hydroxybenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amino acid derivative to form the desired product.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-3-hydroxybenzaldehyde.

    Reduction: Formation of 3-amino-3-(4-chloro-3-hydroxyphenyl)propylamine.

    Substitution: Formation of 3-amino-3-(4-methoxy-3-hydroxyphenyl)propanoic acid.

Scientific Research Applications

(3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

(3S)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

ZLVJVWGFUWKUSL-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.